molecular formula C29H34O15 B1156025 Gelomuloside A CAS No. 149998-38-9

Gelomuloside A

Cat. No.: B1156025
CAS No.: 149998-38-9
M. Wt: 622.6 g/mol
Attention: For research use only. Not for human or veterinary use.
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Description

Gelomuloside A is a natural product found in Suregada multiflora with data available.

Mechanism of Action

Target of Action

Gelomuloside A is a natural product of Suregada, Euphorbiaceae

Mode of Action

It is known that this compound belongs to the class of phenylpropanoid compounds and polysaccharide compounds . These classes of compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor activities .

Biochemical Pathways

Given its classification as a phenylpropanoid and polysaccharide compound , it may be involved in various biochemical reactions related to these classes of compounds.

Pharmacokinetics

It has a molecular weight of 622.57, a predicted density of 1.61±0.1 g/cm3, a melting point of 172-173℃, and a predicted boiling point of 899.8±65.0 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

It is known that this compound exhibits antioxidant, anti-inflammatory, and antitumor activities . These activities suggest that this compound may exert protective effects against oxidative stress, inflammation, and tumor growth.

Action Environment

It is recommended to store this compound at 2-8℃ . This suggests that temperature may play a role in maintaining the stability of this compound.

Properties

IUPAC Name

6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34O15/c1-11-20(32)23(35)25(37)28(40-11)44-27-24(36)21(33)18(10-30)42-29(27)43-26-17(39-3)9-16-19(22(26)34)14(31)8-15(41-16)12-4-6-13(38-2)7-5-12/h4-9,11,18,20-21,23-25,27-30,32-37H,10H2,1-3H3/t11-,18+,20-,21+,23+,24-,25+,27+,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNIATQIKQCDMZ-VHVDPMTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(C=C4C(=C3O)C(=O)C=C(O4)C5=CC=C(C=C5)OC)OC)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

622.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gelomuloside A
Reactant of Route 2
Gelomuloside A
Reactant of Route 3
Gelomuloside A
Reactant of Route 4
Gelomuloside A
Reactant of Route 5
Gelomuloside A
Reactant of Route 6
Gelomuloside A

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